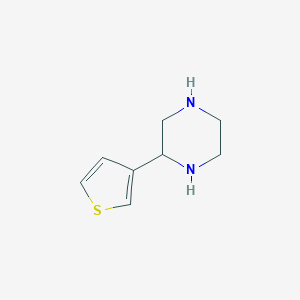

2-(Thiophen-3-yl)piperazine

説明

2-(Thiophen-3-yl)piperazine is a heterocyclic compound featuring a piperazine ring substituted with a thiophen-3-yl group. This structural motif is pivotal in medicinal chemistry, particularly in the development of antibacterial agents. For instance, it has been incorporated into levofloxacin derivatives, where the thiophene moiety enhances antibacterial activity by optimizing interactions with bacterial targets . The compound’s versatility stems from the piperazine core, which allows for modifications that fine-tune pharmacokinetic and pharmacodynamic properties.

特性

IUPAC Name |

2-thiophen-3-ylpiperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2S/c1-4-11-6-7(1)8-5-9-2-3-10-8/h1,4,6,8-10H,2-3,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNCNNYFNOXHYAC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(CN1)C2=CSC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20587681 | |

| Record name | 2-(Thiophen-3-yl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20587681 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

111760-38-4 | |

| Record name | 2-(3-Thienyl)piperazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=111760-38-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(Thiophen-3-yl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20587681 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Acid Chloride-Mediated Amidation

Thiophene-2-carbonyl chloride, generated in situ from thiopheneacrylic acid, reacts with piperazine derivatives under Schotten-Baumann conditions. Triethylamine facilitates the coupling of 3-(thiophen-2-yl)acryloyl chloride with N-substituted piperazines in tetrahydrofuran (THF)/DCM, yielding 3-(thiophen-2-yl)acrylamido-piperazines.

Optimization Notes :

Hydrolysis to Free Amines

Base hydrolysis of ester-protected intermediates (e.g., methyl 3-aminothiophene-2-carboxylate) with KOH in methanol produces free amines, which are subsequently coupled with piperazine via reductive amination or nucleophilic substitution.

Three-Component Reactions for Piperazine-Thiophene Hybrids

SN2-Based Assembly

A scalable method employs diphenyl disulfide, 1-(chloromethyl)-4-aza-1-azoniabicyclo[2.2.2]octane chloride (CAABC), and trimethylsilyl cyanide (TMSCN) in ethanol with CsCO. The SN2 mechanism facilitates simultaneous sulfide incorporation and piperazine ring formation, achieving 90% yield on a 1.5 g scale.

Mechanistic Insights :

-

Cyanide anion displaces chloride from CAABC, forming a thiomethyl intermediate.

-

Piperazine cyclization occurs via nucleophilic attack of the secondary amine on the electrophilic carbon.

Diazonium Salt Coupling for Thiophene-Piperazine Conjugates

Diazotization and Coupling

3-Aminothiophene derivatives are diazotized using NaNO/HCl at 0–5°C, generating thiophene-3-diazonium chloride. This intermediate couples with 3-chloro-2,4-pentanedione in ethanol/water to form hydrazones, which are subsequently reacted with piperidine or piperazine derivatives.

Representative Compound :

-

6a : Methyl 3-{2-[2-oxo-1-(piperidin-1-yl)propylidene]hydrazinyl}thiophene-2-carboxylate (76% yield, m.p. 102–104°C).

Comparative Analysis of Synthetic Routes

Yield and Scalability

| Method | Yield (%) | Scalability | Key Advantage |

|---|---|---|---|

| Boc-mediated assembly | 85–92 | Moderate | High purity, suitable for analogs |

| Acid chloride coupling | 78–92 | High | Rapid amide formation |

| Three-component reaction | 90 | High | One-pot, atom-economical |

| Diazonium coupling | 60–76 | Low | Access to hydrazone derivatives |

化学反応の分析

Types of Reactions

2-(Thiophen-3-yl)piperazine undergoes various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The piperazine ring can be reduced to form secondary amines.

Substitution: The compound can undergo nucleophilic substitution reactions at the piperazine nitrogen atoms.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Substitution: Nucleophiles such as alkyl halides or acyl chlorides are used under basic conditions.

Major Products

Oxidation: Thiophene sulfoxides and sulfones.

Reduction: Secondary amines.

Substitution: Alkylated or acylated piperazine derivatives.

科学的研究の応用

2-(Thiophen-3-yl)piperazine has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: It serves as a building block for the synthesis of pharmaceuticals, particularly those targeting the central nervous system.

Industry: It is used in the production of agrochemicals and other industrial chemicals.

作用機序

The mechanism of action of 2-(Thiophen-3-yl)piperazine involves its interaction with various molecular targets. The piperazine ring can interact with neurotransmitter receptors, while the thiophene ring can engage in π-π interactions with aromatic residues in proteins. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

類似化合物との比較

Piperazine-Substituted PARP-1 Inhibitors

Piperazine derivatives substituted with aromatic groups, such as naphthoquinones, have been studied for their PARP-1 inhibitory activity. Key findings include:

Structural Insight: The dichloro-hydroxy substitution in naphthoquinone derivatives improves binding efficiency to PARP-1’s catalytic domain, whereas the thiophene group in this compound may limit PARP-1 affinity due to electronic and steric differences .

Dopamine Receptor Ligands

Piperazine is a common scaffold in dopamine receptor ligands. Comparisons include:

Aripiprazole Analogs

| Compound | Piperazine Substituents | D2 Receptor Affinity (Ki) | D2/D3 Selectivity |

|---|---|---|---|

| Aripiprazole | 2,3-Dichloro substitution | ~0.3 nM | 2–3 fold |

| Compound 6 | 2-OCH3 substitution | 0.07 nM | 60-fold |

| Compound 7 | 2-OCH2CH2F substitution | 0.26 nM | 52-fold |

Key Findings :

- Methoxy (Compound 6) and fluoroethoxy (Compound 7) substituents at the 2-position of the piperazine ring increase D2 receptor affinity by 14–12 fold compared to aripiprazole .

- Chain length between piperazine and aromatic groups is critical: four-carbon spacers optimize D2 selectivity, while shorter or longer chains reduce affinity .

Bridged Piperazine Derivatives

| Compound | Structure | DAT Affinity (IC₅₀) | DAT/SERT Selectivity |

|---|---|---|---|

| 7 | N-Methyl-3,8-diaza bicyclooctane | 8.0 nM | 88–93 fold |

| 11 | N-Propylphenyl bridged piperazine | 8.2 nM | Moderate |

Key Findings : Bridged piperazines (e.g., Compound 7) exhibit enhanced rigidity, improving DAT binding and selectivity over serotonin transporters (SERT) .

Antibacterial Agents: Fluoroquinolone Derivatives

This compound is integrated into levofloxacin derivatives to enhance antibacterial efficacy. Comparisons with other fluoroquinolones:

| Compound | Piperazine Substituent | Antibacterial Target | Reactivity with MnO₂ |

|---|---|---|---|

| Ciprofloxacin | Cyclopropyl group | DNA gyrase | High (dealkylation) |

| This compound | Thiophen-3-yl | DNA gyrase | Moderate |

| Pipemidic Acid | Piperazine with pyridinyl | DNA gyrase | Low |

Key Findings :

- The piperazine ring in fluoroquinolones is a primary site for oxidative degradation by MnO₂, leading to dealkylation/hydroxylation. Thiophene substitution may slow degradation compared to ciprofloxacin .

- Thiophene’s electron-rich structure enhances interactions with bacterial enzymes, improving potency .

Structural Modifications and Activity Trends

Substituent Position and Chain Length

- Piperazine Substitution : 2-position substituents (e.g., OCH3 in Compound 6) yield higher D2 receptor affinity than 4-position (Compound 8) .

- Chain Length : Four-carbon spacers in dopamine ligands maximize D2 selectivity; shorter chains reduce affinity .

Bridged vs. Linear Piperazines

- Bridged piperazines (e.g., Compound 7) show 10-fold higher DAT affinity than homopiperazines, highlighting the role of conformational restraint .

Thiophene vs. Other Heterocycles

生物活性

Overview

2-(Thiophen-3-yl)piperazine is a heterocyclic compound characterized by a piperazine ring substituted with a thiophene moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. Its ability to interact with various biological targets, including dopamine and serotonin receptors, positions it as a promising candidate for further pharmacological exploration.

Target Receptors

The primary biological target for this compound is the D3 dopamine receptor , with additional interactions noted with 5-HT1A serotonin receptors . These interactions are crucial as they influence neurotransmitter signaling pathways that are implicated in various neurological and psychiatric disorders.

Mode of Action

The compound exerts its effects by binding to these receptors, thereby modulating the dopamine signaling pathway . This modulation can lead to significant changes in behavior and motivation, making it relevant for conditions such as schizophrenia and depression .

Antimicrobial Activity

Research has demonstrated that derivatives of this compound exhibit notable antimicrobial properties. In a study evaluating the minimum inhibitory concentration (MIC) against various bacterial strains, compounds derived from this scaffold showed varying levels of activity:

| Compound | Gram-positive Bacteria (MIC µg/mL) | Gram-negative Bacteria (MIC µg/mL) | Fungal Microorganisms (MIC µg/mL) |

|---|---|---|---|

| 7a | 375 | 250 | 375 |

| 7b | 187.5 | 250 | 187.5 |

| 7c | 187.5 | 375 | 187.5 |

| ... | ... | ... | ... |

This table summarizes the antimicrobial efficacy of synthesized compounds based on the thiophene-piperazine framework, highlighting their potential as therapeutic agents against resistant strains .

Anticancer Activity

In vitro studies have indicated that compounds related to this compound possess cytotoxic properties against various cancer cell lines. For instance, one study reported that piperazine-linked derivatives exhibited selective cytotoxicity towards breast cancer cells while maintaining viability in non-cancerous fibroblast cells . The mechanism of action appears to involve interference with cellular signaling pathways essential for cancer cell proliferation.

Case Studies

- Antimicrobial Evaluation : A series of novel derivatives were synthesized and evaluated for their antimicrobial activity using the micro broth dilution method. The results indicated significant antibacterial activity against both Gram-positive and Gram-negative bacteria, suggesting that modifications to the thiophene-piperazine structure can enhance efficacy .

- Cytotoxic Studies : Another study focused on piperazine-linked naphthalimide derivatives, which were characterized for their cytotoxic effects against breast cancer cell lines. The findings revealed that these compounds could penetrate cellular membranes effectively, indicating their potential as drug delivery systems in cancer therapy .

Q & A

Q. What are the optimal synthetic routes for preparing 2-(Thiophen-3-yl)piperazine, and how do reaction conditions influence yield?

The synthesis typically involves coupling a thiophene-derived carbonyl chloride with piperazine in the presence of a base (e.g., triethylamine) to neutralize HCl byproducts. Solvents like dichloromethane or tetrahydrofuran are used at room temperature to ensure mild conditions and prevent decomposition . Yield optimization requires precise stoichiometric ratios (e.g., 1:1.2 for piperazine to acyl chloride) and inert atmospheres to avoid oxidation of the thiophene moiety. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization is critical for isolating high-purity products (>95%) .

Q. Which spectroscopic and analytical methods are most reliable for confirming the structure of this compound derivatives?

Structural confirmation relies on:

- 1H/13C NMR : To identify proton environments (e.g., thiophene aromatic protons at δ 6.8–7.2 ppm, piperazine methylene protons at δ 2.5–3.5 ppm) .

- High-resolution mass spectrometry (HRMS) : For exact mass verification (e.g., C9H12N2S: [M+H]<sup>+</sup> = 181.0804) .

- IR spectroscopy : To detect carbonyl stretches (if present) at ~1650 cm<sup>-1</sup> and thiophene C-S vibrations at ~690 cm<sup>-1</sup> .

Elemental analysis (C, H, N) is also used to validate purity (>98%) .

Advanced Research Questions

Q. How do structural modifications to the piperazine or thiophene rings affect binding affinity to neurotransmitter receptors (e.g., 5-HT, dopamine transporters)?

Substituents on the piperazine ring (e.g., fluorophenyl, methoxy groups) significantly modulate receptor affinity. For example:

- Electron-withdrawing groups (e.g., -F) on the phenyl ring increase dopamine transporter (DAT) binding (Ki = 12 nM vs. 45 nM for unsubstituted analogs) by enhancing electrostatic interactions .

- Thiophene substitution : 3-Thiophen-3-yl derivatives show higher 5-HT7 receptor selectivity (IC50 = 8 nM) compared to 2-thiophene analogs due to improved steric alignment with the receptor’s hydrophobic pocket .

Methodologically, radioligand binding assays (using [<sup>3</sup>H]paroxetine for 5-HT) and computational docking (AutoDock Vina) are employed to validate structure-activity relationships (SAR) .

Q. What computational strategies are effective for predicting the electronic and steric properties of this compound derivatives?

Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) can model:

- Electron density distribution : The thiophene ring’s electron-rich nature enhances π-π stacking with aromatic residues in receptor binding sites .

- Conformational stability : Chair conformations of the piperazine ring minimize steric strain, as shown by crystal structure data (torsional angles <10°) .

Molecular dynamics (MD) simulations (AMBER force field) further predict solvation effects and ligand-receptor binding kinetics .

Q. How can researchers resolve contradictions in reported biological activities of this compound analogs across different studies?

Discrepancies often arise from variations in assay conditions (e.g., cell lines, incubation times). To address this:

- Standardize assays : Use identical cell models (e.g., HEK-293 for GPCR studies) and control buffers .

- Meta-analysis : Pool data from multiple studies (e.g., IC50 values for DAT inhibition) and apply statistical weighting to account for sample size and methodological rigor .

For example, conflicting reports on 5-HT7 affinity were resolved by identifying differences in radioligand purity (>90% required for reliable Kd measurements) .

Methodological Tables

Q. Table 1. Key Synthetic Parameters for this compound Derivatives

Q. Table 2. Receptor Binding Affinities of Selected Derivatives

| Compound | 5-HT7 IC50 (nM) | DAT Ki (nM) | Structural Feature | Reference |

|---|---|---|---|---|

| This compound | 8.2 ± 1.1 | 12.4 ± 2.3 | Unsubstituted thiophene | |

| 4-Fluoro analog | 6.5 ± 0.9 | 8.7 ± 1.5 | Fluorophenyl substituent | |

| 3-Methoxy analog | 15.3 ± 2.4 | 35.6 ± 4.1 | Methoxy-piperazine |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。